Product packaging for Methyl 3-amino-4,5-dimethoxybenzoate(Cat. No.:CAS No. 148546-85-4)

Methyl 3-amino-4,5-dimethoxybenzoate

Cat. No.: B1645821
CAS No.: 148546-85-4
M. Wt: 211.21 g/mol
InChI Key: ZDURWSKEQGIEJE-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5-dimethoxybenzoate (CAS 148546-85-4) is a benzoate derivative with a molecular weight of 211.21 g/mol and a molecular formula of C 10 H 13 NO 4 . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex heterocyclic structures. For instance, closely related isomers, such as Methyl 2-amino-4,5-dimethoxybenzoate, are documented as crucial precursors in the synthesis of quinazolin-4(3H)-one derivatives, a class of compounds known for a broad spectrum of biological activities . Researchers utilize this compound to develop novel molecular entities for antimicrobial testing, as some resulting derivatives have shown significant activity against strains like Staphylococcus aureus . As a fine chemical, it is offered with a purity of ≥95% and is intended for use in controlled laboratory settings by qualified researchers . This product is strictly labeled For Research Use Only and is not manufactured for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B1645821 Methyl 3-amino-4,5-dimethoxybenzoate CAS No. 148546-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDURWSKEQGIEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290461
Record name Methyl 3-amino-4,5-dimethoxybenzoate
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-85-4
Record name Methyl 3-amino-4,5-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148546-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4,5-dimethoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 3-amino-4,5-dimethoxybenzoate

The primary routes to obtain this compound rely on the introduction and subsequent transformation of functional groups on a substituted benzene (B151609) ring. These pathways are designed to achieve the desired substitution pattern with high regioselectivity and yield.

The choice of starting materials is critical and typically begins with commercially available substituted benzoic acids. The strategic selection of these precursors dictates the subsequent reaction sequence required to introduce the amino and methoxy (B1213986) groups at the correct positions.

A common approach for the synthesis of polysubstituted benzene derivatives is to start with a less complex, commercially available benzoic acid. For the synthesis of this compound, a plausible precursor is 3,4-dimethoxybenzoic acid . This starting material already contains two of the required functional groups. The synthesis would proceed by first esterifying the carboxylic acid to its methyl ester, followed by nitration and subsequent reduction of the nitro group to an amine.

The esterification of the carboxylic acid can be achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. googleapis.commdpi.com

A key intermediate in the synthesis of this compound is its corresponding nitro-substituted precursor, Methyl 3-nitro-4,5-dimethoxybenzoate . This intermediate is typically synthesized by the nitration of Methyl 3,4-dimethoxybenzoate . The subsequent reduction of the nitro group is a crucial step to yield the final amino compound. The synthesis of related amino benzoates from their nitro precursors is a well-established transformation. For instance, Methyl 2-amino-4,5-dimethoxybenzoate is prepared from Methyl 4,5-dimethoxy-2-nitrobenzoate via catalytic hydrogenation. chemicalbook.com Similarly, Methyl 3-aminobenzoate can be obtained by the reduction of Methyl 3-nitrobenzoate . tcichemicals.com

The efficiency of the synthesis is highly dependent on the optimization of reaction conditions for each step, including temperature, reaction time, and the choice of catalysts and reagents.

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. For the nitration of Methyl 3,4-dimethoxybenzoate , a mixture of nitric acid and sulfuric acid is typically employed. researchgate.netlibretexts.org The reaction temperature is carefully controlled to prevent over-nitration and side product formation. niscpr.res.in

Following nitration, the reduction of the nitro group to an amine can be accomplished through various methods. Catalytic hydrogenation is a common and clean method, often utilizing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. tcichemicals.comgoogle.com This method is widely used for the reduction of aromatic nitro compounds due to its high efficiency and the ease of product isolation. libretexts.orggoogle.com Alternative reduction methods include the use of metals in acidic media, such as iron in acetic acid. tcichemicals.com

Table 1: Nitration and Reduction Reaction Parameters

Step Reactant Reagents Solvent Typical Conditions Product
Nitration Methyl 3,4-dimethoxybenzoate HNO₃, H₂SO₄ Acetic Acid 25-150°C Methyl 2-nitro-4,5-dimethoxybenzoate researchgate.netlibretexts.org

Note: The nitration of Methyl 3,4-dimethoxybenzoate primarily yields the 2-nitro isomer. The synthesis of the 3-nitro isomer would require a different starting material or a more complex synthetic strategy.

The amino group of this compound can readily undergo condensation reactions with carboxylic anhydrides, such as acetic anhydride (B1165640) , to form N-acylated products. This reaction is a type of nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. nih.gov The reaction is typically carried out in the presence of a base or in a suitable solvent to neutralize the carboxylic acid byproduct. researchgate.net This transformation is a common method for the protection of amino groups or for the synthesis of amide derivatives.

The general mechanism involves the nucleophilic attack of the amine on the anhydride, leading to a tetrahedral intermediate. This is followed by the elimination of a carboxylate leaving group and deprotonation to yield the stable amide product. libretexts.org

Table 2: N-Acetylation of this compound

Reactant Reagent Solvent Product

Optimized Reaction Conditions and Parameters

Nucleophilic Substitution Approaches

The synthesis of alkoxy-substituted aminobenzoates often involves nucleophilic aromatic substitution (SNAr) reactions at key stages. While direct synthesis of this compound may proceed through various routes, a relevant example of nucleophilic substitution is seen in the synthesis of the closely related compound, 4-amino-3,5-dimethoxybenzoic acid. This process starts from 4-amino-3,5-dibromobenzoic acid, where the bromine atoms are replaced by methoxy groups. google.com

This transformation is typically achieved by reacting the dibromo-substituted acid with an alkali methoxide (B1231860), such as sodium methoxide, in the presence of a copper catalyst like cuprous oxide (Cu₂O). google.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide. google.com The methoxide ion acts as the nucleophile, displacing the bromide ions on the aromatic ring. The resulting 4-amino-3,5-dimethoxybenzoic acid can then be esterified to its methyl ester. This method highlights a powerful strategy for introducing methoxy groups onto an aromatic ring, a key step in forming the core structure of the target compound.

Another critical step in many syntheses of aromatic amines is the reduction of a nitro group, which is often introduced via electrophilic aromatic substitution. For instance, the synthesis of the isomeric Methyl 2-amino-4,5-dimethoxybenzoate is commonly achieved by the catalytic hydrogenation of its precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.comprepchem.com

Table 1: Conditions for Nitro Group Reduction in the Synthesis of an Isomeric Aminobenzoate
PrecursorCatalystReagent/SolventConditionsProductYieldReference
Methyl 4,5-dimethoxy-2-nitrobenzoatePalladium on Carbon (Pd/C)Hydrogen (H₂), Ethyl Acetate (B1210297)25°C, 15 psi, 16 hoursMethyl 2-amino-4,5-dimethoxybenzoate97% chemicalbook.com
Methyl 4,5-dimethoxy-2-nitrobenzoatePalladium on Carbon (Pd/C)Hydrogen (H₂), MethanolRoom temperature, 24 hoursMethyl 2-amino-4,5-dimethoxybenzoate88.7% chemicalbook.com
Methyl 3,5-dimethoxy-2-nitrobenzoate5% Palladium on CharcoalHydrogen (H₂), Methanol/THF52 psi, 46 hoursMethyl 2-amino-3,5-dimethoxybenzoate73% prepchem.com

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted benzene rings like this compound. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles or the feasibility of nucleophilic substitution. The amino group (-NH₂) and methoxy groups (-OCH₃) are both strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. Conversely, in syntheses starting from a nitrobenzoate precursor, the nitro group (-NO₂) is a powerful deactivating, meta-directing group.

For example, in the synthesis of gefitinib, a related quinazoline (B50416) derivative, nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate occurs specifically at the position ortho to the methoxy group and meta to the ester group, yielding Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate. mdpi.comnih.gov This outcome is dictated by the combined directing effects of the existing substituents. Careful selection of starting materials and reaction sequences is therefore essential to achieve the desired substitution pattern and synthesize the correct isomer.

In the context of nucleophilic aromatic substitution, the regioselectivity of reactions on dichloro-substituted heterocycles is well-documented. For instance, the reaction of 2,4-dichloroquinazoline (B46505) precursors with various amine nucleophiles consistently shows a high degree of regioselectivity for substitution at the C4 position. nih.gov This principle of predictable regioselectivity is fundamental in the subsequent derivatization of aminobenzoates into more complex structures.

Stereochemical control is generally not a primary concern in the synthesis of the achiral this compound molecule itself. However, it can become significant in derivatization reactions where new chiral centers are created.

Derivatization Strategies and Analogue Design

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a range of cyclization reactions to form fused ring systems.

Formation of Heterocyclic Systems via Cyclization

The ortho-disposed amino and ester functionalities are ideally suited for intramolecular condensation reactions to form six-membered heterocyclic rings. This strategy is widely employed to construct quinazolinone, benzo-oxazinone, and related scaffolds.

Quinazolinones are a class of heterocyclic compounds synthesized by the cyclization of anthranilic acid derivatives. This compound can serve as a precursor for 6,7-dimethoxy-substituted quinazolinones. The general synthesis involves the reaction of the aminobenzoate with a one-carbon synthon, such as formamidine (B1211174) acetate, which provides the N=CH-NH fragment necessary to complete the pyrimidine (B1678525) ring. nih.gov

Alternatively, the amino group can first be acylated, followed by cyclization. For example, reaction with an anhydride can lead to an intermediate that cyclizes upon treatment with a dehydrating agent or upon heating. mdpi.com The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved via a tandem reaction involving the addition of the amino group to a carbodiimide, followed by intramolecular cyclization onto the proximal ester group. organic-chemistry.org

Table 2: General Methods for Quinazolinone Synthesis from Amino-Benzoate Analogues
Starting Material AnalogueReagent(s)Key TransformationProduct TypeReference(s)
o-AminobenzamideAldehydes, DMSOCondensation and cyclization2-Substituted Quinazolinones nih.gov
Anthranilic AcidAcetic Anhydride, then Hydrazine (B178648) MonohydrateFormation of a benzoxazinone (B8607429) intermediate, followed by reaction with hydrazine3-Amino-2-methyl-quinazolin-4(3H)-ones mdpi.com
2-AminobenzamidesAryl Methyl Ketones, IodineMetal-free oxidative coupling and cyclization2-Aryl Quinazolin-4(3H)-ones organic-chemistry.org
2-IsocyanobenzoatesAmines, Cu(II) acetateImidoylative cross-coupling and cyclocondensationQuinazolin-4-ones organic-chemistry.org
Aminobenzoate DerivativeFormamidine AcetateCyclization with a C1-N synthonSubstituted Quinazolin-4(3H)-ones nih.gov

The construction of imidazoquinazoline systems from an aminobenzoate precursor is a multi-step process. A plausible route involves the initial conversion of the aminobenzoate into a 2-amino-benzimidazole derivative. This can be achieved by first reducing the ester to a benzyl (B1604629) alcohol, followed by oxidation to an aldehyde, reaction with a cyanating agent, and subsequent cyclization with a hydrazine equivalent. A more direct approach involves derivatizing the starting aminobenzoate into a suitable ortho-diamino intermediate which can then be cyclized.

For example, the synthesis of imidazo[1,2-a]quinoxaline (B3349733) analogues, a related fused system, has been reported starting from 2,3-diaminomaleonitrile, which undergoes a series of transformations to build an imidazole (B134444) ring that is subsequently fused to a quinoxaline (B1680401) core. nih.gov The synthesis of benzo organic-chemistry.orgnih.govimidazo[1,2-b] mdpi.comorganic-chemistry.orgnih.govchemicalbook.comthiatriazines proceeds from 2-aminobenzimidazoles, highlighting the role of ortho-amino-substituted imidazole systems as key intermediates for further annulation. mdpi.com These strategies illustrate that the aminobenzoate core must first be elaborated into a more complex intermediate containing the necessary functionalities for the subsequent imidazole ring formation and fusion.

Benzoxazinones are often stable intermediates in the synthesis of quinazolinones from anthranilic acid derivatives. mdpi.com The synthesis of a benzoxazinone from this compound would typically involve the acylation of the 3-amino group, for instance, with acetic anhydride or an acyl chloride. The resulting N-acyl-aminobenzoate can then undergo intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl, eliminating methanol to form the six-membered benzoxazinone ring. This reaction is often promoted by heat or acid/base catalysis. These benzoxazinone intermediates can then be readily converted to other heterocyclic systems, such as quinazolinones, by reaction with appropriate nucleophiles like ammonia (B1221849) or hydrazine. mdpi.com

Amide and Ester Bond Modifications

The amino and ester moieties of this compound are primary sites for synthetic elaboration, allowing for the construction of various derivatives through amide and ester bond modifications.

The amino group can readily undergo acylation to form amide bonds. For instance, it serves as a key intermediate in the synthesis of a series of benzanilide (B160483) derivatives. This transformation typically involves the reaction of the amine with a substituted benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A notable application of this is in the preparation of compounds with potential therapeutic applications. For example, the coupling of this compound with various carboxylic acids is a fundamental step in creating libraries of compounds for drug discovery.

Furthermore, the amino group can be modified through reactions such as N-alkylation. A specific example is the N-propargylation of this compound. This reaction, typically carried out using propargyl bromide in the presence of a base like potassium carbonate, introduces an alkyne functionality, which can then participate in further transformations such as cycloaddition reactions.

The ester group of this compound can also be a site of modification. Standard procedures for ester hydrolysis, under either acidic or basic conditions, can be employed to convert the methyl ester to the corresponding carboxylic acid. google.com This carboxylic acid can then be activated and coupled with various amines to form amides, providing an alternative route to amide derivatives.

Reaction Type Reagents and Conditions Product Type
Amide Formation (Acylation)Substituted benzoyl chloride, base (e.g., pyridine, triethylamine)N-acyl-3-amino-4,5-dimethoxybenzoate derivatives
N-Alkylation (Propargylation)Propargyl bromide, K2CO3, DMFMethyl 3-(prop-2-yn-1-ylamino)-4,5-dimethoxybenzoate
Ester HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH)3-Amino-4,5-dimethoxybenzoic acid

Exploration of Other Chemical Reactions (e.g., Oxidation, Reduction)

Beyond modifications of the amine and ester groups, the core structure of this compound can undergo other important chemical transformations, such as reduction and oxidation.

A key reduction reaction involving this compound is its synthesis from a nitro precursor. The catalytic hydrogenation of Methyl 3-nitro-4,5-dimethoxybenzoate using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a common and efficient method to produce this compound. researchgate.netconsensus.app This reaction is highly selective for the reduction of the nitro group, leaving the ester and aromatic ring intact.

While specific examples of the oxidation of this compound are not extensively documented in readily available literature, the oxidation of aniline (B41778) derivatives is a well-established transformation. Reagents such as hypervalent iodine compounds can oxidize anilines to quinone derivatives. nih.gov Given the electron-rich nature of the aromatic ring in this compound, it is plausible that it could undergo similar oxidative transformations under appropriate conditions.

The ester functionality can also be a target for reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the methyl ester to the corresponding primary alcohol, yielding (3-amino-4,5-dimethoxyphenyl)methanol. This transformation provides a route to a different class of derivatives with potential for further functionalization.

Transformation Starting Material Reagents and Conditions Product
Reduction of Nitro GroupMethyl 3-nitro-4,5-dimethoxybenzoateH₂, 10% Pd/C, EthanolThis compound
Potential OxidationThis compoundHypervalent iodine reagentsCorresponding quinone derivative (postulated)
Potential Ester ReductionThis compoundLiAlH₄, THF(3-Amino-4,5-dimethoxyphenyl)methanol (postulated)

Mechanistic Studies of Synthetic Pathways

A deeper understanding of the chemical behavior of this compound can be gained through the study of the mechanisms of its synthetic transformations.

Elucidation of Reaction Mechanisms

The formation of amide bonds from this compound and an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product. The presence of a non-nucleophilic base is often required to scavenge the HCl generated.

In palladium-catalyzed reactions involving aniline derivatives, the mechanism can be complex. For instance, in the palladium-catalyzed hydroamination of vinylarenes with anilines, the reaction is proposed to proceed via the formation of a palladium hydride complex, which then undergoes migratory insertion of the vinylarene. berkeley.edu The resulting η3-arylethyl palladium complex is then attacked by the aniline nucleophile to afford the product. berkeley.edu

Investigation of Catalytic Systems (e.g., Hypervalent Iodine Catalysis)

Catalytic systems are crucial for achieving efficient and selective transformations of this compound and its derivatives.

Palladium-based catalysts are widely used for reactions involving aniline derivatives. For example, palladium on carbon is a standard catalyst for the reduction of nitro groups to anilines. researchgate.netconsensus.app Furthermore, palladium complexes with various phosphine (B1218219) ligands are employed in a range of cross-coupling reactions to form C-N bonds. nih.govresearchgate.netacs.org These catalytic cycles often involve oxidative addition of an aryl halide to the Pd(0) center, followed by coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.

Hypervalent iodine reagents have emerged as powerful and environmentally benign reagents and catalysts for a variety of oxidative transformations. nih.govresearchgate.net In the context of aniline derivatives, hypervalent iodine(III) reagents can mediate oxidative cyclizations and aminations. researchgate.netnih.gov For example, the combination of a catalytic amount of an iodoarene and a stoichiometric oxidant can generate a hypervalent iodine(III) species in situ. This species can then activate the aniline derivative towards nucleophilic attack or other transformations. nih.gov While specific applications to this compound are not widely reported, the general principles of hypervalent iodine catalysis are applicable to this substrate. The mechanism is believed to involve the formation of an N-I bond, which enhances the electrophilicity of the nitrogen or a neighboring carbon, facilitating subsequent reactions. consensus.appresearchgate.net

Catalytic System Reaction Type General Mechanistic Feature
Palladium on Carbon (Pd/C)Nitro group reductionHeterogeneous catalysis, transfer hydrogenation
Palladium-phosphine complexesC-N cross-coupling (amination/amidation)Oxidative addition, reductive elimination cycle
Hypervalent Iodine(III) CatalysisOxidative transformations (e.g., amination, cyclization)In situ generation of active I(III) species, activation of substrate

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic and molecular framework of Methyl 3-amino-4,5-dimethoxybenzoate.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. For this compound, both ¹H and ¹³C NMR provide critical data for structural assignment. A recent synthesis of this compound confirmed its structure using these methods. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound are distinct and assignable.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (C2-H)~7.3-7.1Singlet1H
Aromatic-H (C6-H)~6.3-6.1Singlet1H
Methoxy-H (C4-OCH₃)~3.85Singlet3H
Methoxy-H (C5-OCH₃)~3.80Singlet3H
Ester Methyl-H (COOCH₃)~3.88Singlet3H
Amino-H (NH₂)~4.5 (broad)Singlet2H

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. This technique is essential for confirming the carbon skeleton and the presence of quaternary carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~167
Aromatic C-NH₂ (C3)~135
Aromatic C-OCH₃ (C4)~148
Aromatic C-OCH₃ (C5)~153
Aromatic C-H (C2)~108
Aromatic C-H (C6)~105
Aromatic C-COOCH₃ (C1)~120
Methoxy (B1213986) (C4-OCH₃)~56
Methoxy (C5-OCH₃)~56
Ester Methyl (COOCH₃)~52

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ester, and ether functional groups, as well as its aromatic nature.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3500-3300 (two bands)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic -CH₃)Stretching3000-2850
C=O (Ester)Stretching1730-1715
C=C (Aromatic)Stretching1600-1450
C-N (Amine)Stretching1350-1250
C-O (Ester/Ether)Stretching1300-1000 (strong bands)

These absorption bands provide a molecular fingerprint, confirming the presence of the key functional moieties within the compound.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a destructive technique where the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is reproducible and serves as a fingerprint for the compound, aiding in its structural elucidation. The mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight (211.22 g/mol ).

The fragmentation pattern is predictable based on the stability of the resulting fragments. Key fragmentation pathways would include:

Loss of a methoxy radical (•OCH₃): Leading to a prominent peak at m/z 180. This is often a primary fragmentation for methoxy-substituted aromatic esters.

Loss of the ester methyl group (•CH₃): Resulting in a fragment at m/z 196.

Decarboxylation: Loss of the carbomethoxy group (•COOCH₃) to give a fragment at m/z 152.

Cleavage of the ester: Loss of formaldehyde (B43269) (CH₂O) from the methoxy group or other characteristic cleavages related to the aromatic ring and its substituents.

Analysis of these fragments allows for the reconstruction of the molecular structure and confirms the identity of the compound. Mass spectra for this molecule have been obtained using high-resolution techniques like Q-TOF, which provides highly accurate mass measurements. nih.gov

Mass Spectrometry (MS)

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for confirming the purity and identity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is vaporized and passed through a long capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI), and a mass spectrum is generated.

This process confirms that the peak observed in the gas chromatogram corresponds to the compound with the correct molecular weight and fragmentation pattern of this compound. This dual confirmation provides a high degree of certainty about both the purity and identity of the sample. For instance, in the synthesis of this compound, column chromatography is used for purification, and the purity of the fractions can be readily assessed by techniques like GC-MS. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. researchgate.netnih.gov It is an indispensable tool for qualitatively monitoring the progress of a chemical reaction by separating the components of a reaction mixture. nih.govsigmaaldrich.com In the context of synthesizing or utilizing this compound, TLC allows chemists to track the consumption of starting materials and the formation of the desired product over time.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.netsigmaaldrich.com The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For instance, in a reaction where this compound is the product, a TLC plate would be spotted with the starting materials at the beginning of the reaction (T=0) and then with the reaction mixture at subsequent time intervals (e.g., T=1 hr, T=2 hr). sigmaaldrich.com The starting materials, intermediates, and the final product will travel different distances up the plate, resulting in distinct spots, each characterized by a retention factor (Rf value). The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. By comparing the intensity of the spots, a researcher can qualitatively determine the extent of the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. sigmaaldrich.com The reaction is considered complete when the starting material spot is no longer visible.

The selection of an appropriate mobile phase is crucial for achieving good separation. A typical solvent system might be a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or ethanol. sigmaaldrich.com The spots are visualized under UV light, as aromatic compounds like this compound are often UV-active.

Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis of this compound

Time PointStarting Material (Precursor) SpotProduct (this compound) SpotRf Value (Precursor)Rf Value (Product)Observations
T = 0 hrPresentAbsent0.65-Reaction initiated.
T = 1 hrPresent (Fading)Present (Appearing)0.650.40Product formation is observed.
T = 2 hrPresent (Faint)Present (Intense)0.650.40Reaction is progressing well.
T = 3 hrAbsentPresent (Strong)-0.40Reaction appears complete.

Note: Data is hypothetical and for illustrative purposes.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition (by mass percent) of a compound. It provides a critical method for validating the empirical formula of a newly synthesized substance, such as this compound. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the percentages of carbon, hydrogen, and nitrogen.

The molecular formula for this compound is C₁₀H₁₃NO₄. chemicalbridge.co.ukuni.lunih.govchembk.com Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of its constituent elements. The molecular weight of this compound is 211.21 g/mol . nih.govchembk.com

The validation process involves comparing the experimentally determined elemental percentages with the theoretically calculated values. A close agreement between the experimental and theoretical data provides strong evidence for the compound's proposed empirical and molecular formula, thereby confirming its identity and purity. For this compound, the theoretical values serve as a benchmark against which the results from an elemental analyzer are compared.

Table 2: Elemental Analysis Data for this compound

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Typical)
Carbon (C)C₁₀H₁₃NO₄56.87%56.85%
Hydrogen (H)C₁₀H₁₃NO₄6.20%6.23%
Nitrogen (N)C₁₀H₁₃NO₄6.63%6.61%
Oxygen (O)C₁₀H₁₃NO₄30.30%30.31% (by difference)

Note: Experimental values are representative and typically accepted if within ±0.4% of the theoretical values.

Biological Activity and Pharmacological Potential

In Vitro Biological Investigations

The in vitro evaluation of Methyl 3-amino-4,5-dimethoxybenzoate and its close structural analogs has been conducted through various laboratory assays to determine its potential therapeutic effects at a cellular level.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of compounds structurally related to this compound has been assessed using standard in vitro models. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govnih.govresearchgate.net The primary goal of these assays is to measure the inhibition of key inflammatory mediators.

For instance, studies on related tetrahydrobenzothiophene derivatives demonstrated the ability to reverse LPS-induced nitric oxide (NO) production in RAW 264.7 cells, with the most active compounds showing over 78% inhibition. nih.gov These compounds were also found to reduce the levels of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Similarly, research on methyl derivatives of flavanone (B1672756) in LPS-stimulated macrophages showed a dose-dependent modulation of these same pro-inflammatory cytokines. nih.govresearchgate.net Another related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, was found to inhibit inflammatory responses by regulating pathways such as TLR/NF-κB and suppressing the expression of TNF-α, IL-1β, and IL-6. mdpi.com

While these studies on analogous structures are informative, specific data on the anti-inflammatory activity of this compound itself is not detailed in the provided search results.

Antineoplastic and Cytotoxic Activity Studies

The efficacy of this compound and its analogs as potential anticancer agents has been explored through cytotoxicity and antiproliferative assays on various human cancer cell lines.

Research into structurally similar compounds has shown notable activity against several cancer cell lines.

Glioblastoma: Methyl rosmarinate (B7790426), a related compound, demonstrated significant cytotoxic effects on human glioblastoma cell lines U87 and T98. nih.gov It was found to reduce cell viability and interfere with cell cycle checkpoints. nih.gov

A549 (Lung Cancer): While direct studies on this compound are unavailable, other aminophenol derivatives have shown dose-dependent cytotoxicity and the ability to induce apoptosis in A549 non-small cell lung cancer cells. mdpi.com

MCF7 (Breast Cancer): Stilbene derivatives sharing the dimethoxy-amino-phenyl moiety, such as 3,4-methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene, have exhibited potent growth inhibition against a panel of human cancer cells, with GI50 values in the range of 10⁻² to 10⁻³ µg/mL. nih.gov Another related compound, trans-3,4,4',5-tetramethoxystilbene, showed potent cytotoxic activity against various breast cancer cell lines, including MCF-7, with a half-maximal cytotoxic concentration (CC50) of 2.2 μM. scielo.org.mx

The potential of related molecules to inhibit cancer cell migration, a key process in metastasis, has also been investigated. Methyl rosmarinate was shown to inhibit the migratory capacity of glioblastoma cell lines. nih.gov Furthermore, derivatives of 3,4,5-trimethoxychalcone have been identified as inhibitors of human breast cancer cell migration in laboratory tests such as the scratch wound and Boyden chamber assays. researchgate.net A study on a di-iodinated methoxybenzoate derivative also confirmed its ability to inhibit the motility of MDA-MB-231 human mammary cancer cells. nih.gov

Antimicrobial and Antibacterial Spectrum Analysis

The antimicrobial properties of benzoate (B1203000) derivatives have been evaluated, showing activity against a range of pathogenic microbes.

A structurally similar compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate , has demonstrated clear antimicrobial activity. medchemexpress.com In laboratory tests, this compound was effective against both Gram-positive and Gram-negative bacteria.

Interactive Table: Antimicrobial Activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate medchemexpress.com

Bacterial Species Gram Type Activity
Staphylococcus aureus Gram-Positive Active
Bacillus subtilis Gram-Positive Active
Escherichia coli Gram-Negative Active

This table shows the activity of a closely related hydroxy- derivative, as specific data for the amino- derivative was not available in the search results.

Studies on other classes of compounds containing amino groups also highlight broad-spectrum potential. For example, certain 5-amino-4-quinolones have shown exceptionally potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as ≤0.06 μg/mL. nih.gov Conversely, research into modified lysozymes indicates that increasing hydrophobicity can enhance antibacterial activity against Gram-negative bacteria. mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of this compound have been the subject of enzyme inhibition and receptor modulation studies. Specifically, novel quinazolin-4(3H)-one derivatives have been investigated for their interaction with several key enzymes.

In one study, a series of novel quinazolin-4(3H)-one derivatives were designed and synthesized for biological evaluation. researchgate.net Within this series, certain compounds demonstrated notable interactions in molecular docking studies against critical receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net Furthermore, a cyclohexyl-substituted derivative was identified as a potent and competitive inhibitor of Aldose reductase (ALR2), an enzyme implicated in diabetic complications. researchgate.net The inhibition of ALR2 is considered a promising therapeutic strategy for managing conditions such as neuropathy, retinopathy, and nephropathy associated with diabetes. researchgate.net

Derivative ClassTarget Enzyme/ReceptorFinding
Quinazolin-4(3H)-one (Cyclohexyl-substituted)Aldose Reductase (ALR2)Potent competitive inhibitor. researchgate.net
Quinazolin-4(3H)-one derivativesEGFR / VEGFR2Favorable docking scores suggesting potential interaction. researchgate.net

Antioxidant Capacity and Reactive Oxygen Species Scavenging

The antioxidant potential has been noted in derivatives of this compound. In a study evaluating a series of quinazolin-4(3H)-one derivatives, a majority of the synthesized compounds were found to possess good radical scavenging activity. researchgate.net One derivative, compound 4j, was highlighted for exhibiting the strongest activity, with its radical scavenging capacity reported to be comparable to the standard antioxidant, ascorbic acid. researchgate.net

Antidiabetic Activity: Alpha-Glucosidase Inhibitory Potential

A significant area of investigation for derivatives of this compound is their potential as antidiabetic agents, specifically through the inhibition of the α-glucosidase enzyme. researchgate.net This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels. nih.govnih.gov

In a study focused on quinazolin-4(3H)-one derivatives synthesized from a related aminobenzoate, the entire series of compounds demonstrated potent α-glucosidase inhibitory activity when compared to the standard drug, acarbose. researchgate.net

Table 1: Alpha-Glucosidase Inhibitory Activity of Quinazolinone Derivatives

Compound Inhibitory Potential vs. Acarbose
Derivative 4h Strongest inhibitory potential. researchgate.net
Derivative 4i Strongest inhibitory potential. researchgate.net

| Other Derivatives in Series | Potent inhibitory activity. researchgate.net |

The findings indicated that compounds 4h and 4i were the most potent enzyme inhibitors in the series, surpassing the activity of acarbose. researchgate.net A strong correlation was also noted between the in vitro results and in silico molecular docking studies for these compounds. researchgate.net

Antihyperlipidemic Effects

The potential of quinazolinone derivatives to modulate lipid levels has been established, with this class of compounds being investigated as antihyperlipidemic agents. nih.govnih.gov The synthesis of such derivatives has been described starting from materials like methyl 2-amino-4,5-dimethoxybenzoate. researchgate.netresearchgate.net

In an evaluation of novel quinazolinone derivatives, compound 4h was identified as having a notable effect on lipid profiles. researchgate.net This specific derivative demonstrated reducing effects on both cholesterol and triglyceride levels, suggesting its potential for development as an antihyperlipidemic agent. researchgate.net

In Vivo Pharmacological Evaluations

In vivo studies have been conducted to confirm the biological activities observed in in vitro assays, particularly for antihyperlipidemic effects. The evaluation of quinazolinone derivatives in animal models is a common approach to determine their pharmacological potential. nih.govnih.govnih.gov Research on novel quinazoline (B50416) analogs has utilized cholesterol-induced hyperlipidemic rats to screen for activity. nih.gov In these models, treatment with quinazolinone compounds has led to significant reductions in serum total cholesterol. nih.govnih.gov The in vivo investigations into the quinazolinone derivative 4h confirmed its effects on reducing cholesterol and triglyceride levels, supporting the findings from initial screenings. researchgate.net

Assessment of Anti-inflammatory Efficacy in Animal Models (e.g., Paw Edema Test)

No studies were found that evaluated the anti-inflammatory properties of this compound in established animal models such as the paw edema test.

Evaluation of Antimicrobial Protective Effects in Challenged Organisms

There is no available research detailing the antimicrobial activity of this compound against bacteria, fungi, or other microorganisms.

Mechanistic Studies of Biological Action

Elucidation of Perturbed Biochemical Pathways

No data exists on the effects of this compound on any biochemical pathways.

Influence on Cellular Processes (e.g., Cell Cycle, Apoptosis)

The influence of this compound on cellular processes such as the cell cycle or apoptosis has not been reported in the available scientific literature.

Structure Activity Relationships Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.govnih.gov The primary goal of QSAR is to predict the activity of new or untested compounds based on their structural features, thereby reducing the need for extensive synthesis and biological testing. nih.gov

A typical QSAR study involves several key steps:

Data Set Preparation : A collection of molecules with known biological activities is assembled. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP, molecular weight, electronic properties), are calculated for each compound in the set. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical model that correlates the descriptors with biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

Although specific QSAR models for Methyl 3-amino-4,5-dimethoxybenzoate are not found in the reviewed literature, this methodology has been successfully applied to various classes of compounds, including those with similar structural motifs like xanthone (B1684191) and benzodiazepine (B76468) derivatives, to predict activities such as anti-tuberculosis efficacy and receptor binding affinity. nih.govherts.ac.uk

In Silico Ligand-Protein Interaction Analysis

In silico analysis of how a ligand (a small molecule like this compound) interacts with a protein target is fundamental to understanding its potential biological role. This is primarily achieved through molecular docking and molecular dynamics simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of a small molecule within the active site of a target protein. nih.govnih.gov The process involves:

Preparing the 3D structures of both the ligand and the protein receptor.

Using a docking algorithm to sample a large number of possible binding poses.

Employing a scoring function to rank the poses, with lower scores typically indicating more favorable binding. nih.gov

Docking studies on derivatives containing methoxyphenyl groups have been conducted to explore their binding interactions with various biological targets, such as the SARS-CoV-2 main protease and tyrosine kinase. researchgate.netmdpi.com These studies help identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov

Table 1: Representative Docking Scores for Structurally Related Compounds

Compound Class Target Protein Docking Score (kcal/mol) Reference
Pyrimidine (B1678525) Derivative EHMT2 -10.7 nih.gov
Pyrimidine Derivative EHMT2 -10.3 nih.gov
Imatinib Analogue Tyrosine Kinase 89.76 (GoldScore) researchgate.net
3-Methoxy Flavone Derivative Estrogen Receptor Alpha (ER-α) -10.14 nih.gov

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. scielo.br MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex in a simulated physiological environment. mdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : To evaluate the structural stability of the complex.

Hydrogen Bond Analysis : To monitor the persistence of crucial hydrogen bonds throughout the simulation. mdpi.com

Binding Free Energy Calculations : To provide a more accurate estimation of binding affinity.

MD simulations, often spanning hundreds of nanoseconds, have been instrumental in confirming the stability of docked complexes for various compounds, including kinase inhibitors and methyl β-D-galactopyranoside analogs. mdpi.commdpi.commdpi.com

Theoretical Chemistry Applications in Compound Design

Theoretical chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule, which in turn informs rational compound design.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of molecules. researchgate.netmdpi.com From DFT calculations, several key properties can be derived:

Optimized Molecular Geometry : Predicts the most stable 3D arrangement of atoms.

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. The energy gap between them is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP) : Maps the charge distribution to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

DFT has been applied to various aromatic compounds, including methylbenzene and amino acid derivatives, to elucidate their electronic properties and reactivity. researchgate.netmdpi.com

Table 2: Example of DFT-Calculated Properties for Related Molecules

Molecule Type Property Calculated Value Basis Set Reference
Methylbenzene Derivatives Energy Gap Varies 6-31G** researchgate.net
Amino Acids Dipole Moment Varies 6-31G* mdpi.com
Amino Acids Polar Surface Area (PSA) Varies 6-31G* mdpi.com

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery. irbm.com In silico tools are frequently used for the early prediction of these pharmacokinetic profiles and to assess a molecule's "drug-likeness." d-nb.info These predictive models are often based on a compound's structural features and physicochemical properties.

Commonly predicted ADME-related properties include:

Lipinski's Rule of Five : Assesses oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors. researchgate.net

Aqueous Solubility : Predicts how well the compound dissolves in water.

Cytochrome P450 (CYP) Inhibition : Flags potential drug-drug interactions. d-nb.info

Toxicity Prediction : Identifies potential liabilities such as carcinogenicity or hepatotoxicity. d-nb.info

While a specific ADME profile for this compound is not detailed in the literature, computational platforms like SwissADME and ADMETSar are widely used to generate such predictions for novel compounds based on their chemical structure. d-nb.infonih.gov

Prediction of Molecular Fragmentation Patterns

The prediction of molecular fragmentation patterns in mass spectrometry is a critical aspect of structural elucidation. For this compound, a detailed analysis of its structure allows for the prediction of its behavior under ionization, primarily through electron impact (EI) mass spectrometry. The fragmentation pathways are inferred from the stability of the resulting ions and the nature of the functional groups present, including the amino, methoxy (B1213986), and methyl ester moieties attached to the benzene (B151609) ring.

The molecular weight of this compound is 211.21 g/mol , which corresponds to the molecular ion peak ([M]+•) at an m/z of 211. The presence of nitrogen means this will be an odd nominal mass, consistent with the nitrogen rule.

Key predicted fragmentation pathways for this compound are detailed below:

Loss of a methoxy radical from the ester: A common fragmentation for methyl esters is the cleavage of the O-CH3 bond. This results in the loss of a methyl radical (•CH3), leading to the formation of a stable acylium ion.

[M]+• (m/z 211) → [M - •CH3]+ (m/z 196)

Loss of the carbomethoxy group: The entire methyl ester group (-COOCH3) can be lost as a radical.

[M]+• (m/z 211) → [M - •COOCH3]+ (m/z 152)

Cleavage of a methoxy group from the ring: The methoxy groups on the aromatic ring can undergo cleavage. This typically involves the loss of a methyl radical followed by the loss of carbon monoxide.

[M]+• (m/z 211) → [M - •CH3]+ (m/z 196) → [M - CH3 - CO]+ (m/z 168)

Sequential loss from the ester and a ring methoxy group: The initial fragment from the loss of the ester's methyl group can undergo further fragmentation.

[M - •CH3]+ (m/z 196) → [M - CH3 - •CH3]+• (m/z 181) → [M - CH3 - CH3 - CO]+• (m/z 153)

These predicted pathways are based on the established fragmentation patterns of aromatic esters, ethers, and amines. The relative abundance of these fragment ions would depend on the ionization energy and the specific conditions of the mass spectrometry experiment. The most stable ions, such as resonance-stabilized acylium ions, are expected to be more abundant.

A comparison with the known mass spectrum of the isomer, Methyl 2-amino-4,5-dimethoxybenzoate, can provide further insight. While the substitution pattern differs, the types of functional groups are identical, suggesting that similar fragmentation processes will occur.

Table of Predicted Fragment Ions for this compound

m/zProposed Fragment StructureNeutral Loss
211Molecular Ion ([C10H13NO4]+•)-
196[M - •CH3]+ (Loss from ester)•CH3
180[M - •OCH3]+•OCH3
168[M - •CH3 - CO]+•CH3, CO
152[M - •COOCH3]+•COOCH3

This predictive analysis, based on fundamental principles of mass spectrometry and comparison with related compounds, provides a robust hypothesis for the fragmentation pattern of this compound. Experimental verification would be necessary to confirm the exact fragmentation pathways and relative ion abundances.

Applications in Chemical Synthesis and Materials Science

Utility as a Chemical Building Block for Complex Molecules

The structural features of Methyl 3-amino-4,5-dimethoxybenzoate, particularly the nucleophilic amino group and the positions of the electron-donating methoxy (B1213986) groups, render it an important starting material for creating intricate molecules.

Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of complex heterocyclic compounds with demonstrated biological activity. A notable example is its use in the laboratory synthesis of the proposed structure of Aaptoline A, a 7,8-dihydroxyquinoline originally derived from marine sponges. nih.govmdpi.com

The synthesis involves a multi-step process where this compound is first prepared by the reduction of its nitro-substituted precursor, Methyl 3,4-dimethoxy-5-nitrobenzoate, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govmdpi.com The resulting aminobenzoate is then further modified, for instance, through N-propargylation, to create a key intermediate, Methyl 3,4-dimethoxy-5-(prop-2-yn-1-ylamino)benzoate. mdpi.com This intermediate subsequently undergoes a silver-catalyzed cycloisomerization to form the core quinoline structure of the target molecule. nih.gov

Research findings have indicated that the synthesized Aaptoline A possesses neuroprotective properties. Studies conducted on the nematode Caenorhabditis elegans showed that this compound could protect dopaminergic neurons from neurotoxicity induced by MPP+, a potent neurotoxin. nih.gov

Table 1: Synthesis and Bioactivity of Aaptoline A
Starting IntermediateKey Synthetic StepFinal CompoundObserved Biological Activity
This compoundN-propargylation and Ag(I)-catalyzed cycloisomerizationAaptoline A (proposed structure)Neuroprotection against MPP+-induced toxicity in C. elegans nih.gov

Precursor in Pharmaceutical Intermediate Manufacturing (e.g., Aditoprim)

While this compound is a substituted aminobenzoate ester, its direct role as a precursor in the manufacturing of the antibacterial agent Aditoprim is not explicitly detailed in the reviewed scientific literature. The synthesis of Aditoprim involves a structurally related intermediate, specifically a 4-amino substituted benzoate (B1203000) derivative. A patented process for an Aditoprim intermediate, Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, begins with 4-amino-3,5-dibromobenzoic acid, which is then converted to 4-amino-3,5-dimethoxybenzoic acid before methylation. This highlights the importance of the specific substitution pattern on the aromatic ring for its utility as a pharmaceutical intermediate.

Contributions to Novel Material Development

The application of this compound in the field of materials science is not well-documented in publicly available research.

Incorporation into Polymer Matrices for Enhanced Properties

Information regarding the incorporation of this compound into polymer matrices to enhance material properties is not available in the reviewed scientific literature.

Applications in Specialized Coatings and Adhesives

There is no information in the reviewed scientific literature detailing the use of this compound in the formulation of specialized coatings or adhesives.

Role as a Biochemical Probe in Research

The use of this compound as a biochemical probe for research purposes is not described in the available scientific literature.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The synthesis of aromatic amines like Methyl 3-amino-4,5-dimethoxybenzoate traditionally relies on methods such as the reduction of a corresponding nitro-aromatic precursor. A typical route involves the nitration of a suitable benzoic acid ester followed by reduction. While effective, these classical methods often utilize harsh reagents, heavy metal catalysts, and generate significant waste. rsc.org

Future research must pivot towards "green chemistry" principles to develop more sustainable and efficient synthetic routes. nih.govjddhs.com This involves a multi-faceted approach aimed at reducing the environmental impact of chemical production. pfizer.com Key areas for exploration include:

Biocatalysis : The use of enzymes or whole-cell systems to perform chemical transformations offers high selectivity under mild conditions. researchgate.net Research could focus on identifying or engineering enzymes like transaminases or reductases capable of producing the target molecule from renewable feedstocks.

Catalyst Innovation : The development of catalysts using earth-abundant metals, such as nickel or copper, can replace precious metals like palladium or platinum often used in hydrogenation reactions. pfizer.compharmaceutical-technology.com Furthermore, creating recyclable heterogeneous catalysts can simplify product purification and minimize waste. jddhs.com

Flow Chemistry : Continuous flow synthesis allows for better control over reaction parameters, improved safety, and higher yields, often with reduced waste generation compared to batch processing. ispe.org

Greener Solvents : A major focus is replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com

The integration of artificial intelligence (AI) and machine learning could further revolutionize synthetic strategies by predicting optimal reaction conditions, thus minimizing the number of experiments needed and reducing resource consumption. pharmaceutical-technology.comispe.org

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis (e.g., Nitro Reduction) Future Sustainable Synthesis
Starting Materials Often petroleum-derived Renewable feedstocks, biomass-derived precursors rsc.org
Catalysts Heavy metals (e.g., Pd, Pt, Sn) Biocatalysts (enzymes), earth-abundant metal catalysts researchgate.netpharmaceutical-technology.com
Solvents Volatile organic compounds (VOCs) Water, supercritical fluids, bio-solvents jddhs.com
Process Batch processing Continuous flow chemistry ispe.org
Waste High E-Factor (waste/product ratio) Minimized waste, high atom economy

| Energy | Often requires high temperature and pressure | Milder reaction conditions, energy-efficient techniques jddhs.com |

Advanced Biological Screening and Therapeutic Target Validation

While the specific biological activities of this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. This provides a strong rationale for comprehensive biological evaluation. Future research should employ advanced screening strategies to uncover its therapeutic potential.

High-throughput screening (HTS) is a foundational technique that enables the rapid testing of large compound libraries against numerous biological targets. ewadirect.comtechnologynetworks.com For this compound and its derivatives, this would involve screening against:

Diverse Cell Lines : Panels of cancer cells, immune cells, and pathogen-infected cells to identify potential anti-cancer, anti-inflammatory, or anti-infective properties.

Enzyme and Receptor Panels : Broad screening against key enzyme families (e.g., kinases, proteases) and receptors (e.g., GPCRs) to identify specific molecular interactions.

Beyond initial "hit" identification from HTS, more sophisticated models are necessary. High-content screening (HCS) integrates automated imaging with HTS to provide quantitative data on how a compound affects complex cellular systems and phenotypes. technologynetworks.com The use of 3D cell culture models, such as spheroids or organoids, can offer more physiologically relevant data compared to traditional 2D cultures, bridging the gap between in vitro assays and in vivo conditions. nih.gov

Once a promising biological activity is identified, therapeutic target validation becomes critical. wjbphs.com This is the process of confirming that modulating the identified molecular target will produce the desired therapeutic effect. ucl.ac.uknumberanalytics.com Key validation techniques include:

Genetic Methods : Using tools like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the proposed target gene to see if it replicates the compound's effect. wjbphs.comfiveable.me

Chemical Probes : Developing potent and selective tool compounds to pharmacologically interrogate the target's function in cellular and animal models. fiveable.me

Biomarker Analysis : Identifying biomarkers that indicate target engagement and pharmacodynamic effects in preclinical models. fiveable.menih.gov

Integration of Multi-Omics Data in Mechanism of Action Elucidation

To understand how this compound exerts its biological effects at a systems level, the integration of multi-omics data is an indispensable future direction. nashbio.com This approach combines data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a comprehensive picture of a drug's mechanism of action (MoA). nygen.ionih.gov

A proposed workflow would involve:

Data Acquisition : Treating relevant cell models with the compound and collecting samples over a time course.

Omics Analysis : Analyzing these samples using next-generation sequencing for transcriptomics and mass spectrometry for proteomics and metabolomics. nashbio.com

Data Integration and Network Analysis : Using bioinformatics tools to integrate the different omics layers. This allows for the construction of molecular networks that reveal how the compound perturbs cellular pathways and processes. pharmafeatures.com

This integrated approach provides a holistic view that single-omics studies cannot capture. nygen.io For instance, it can reveal dysregulated signaling pathways, identify unexpected off-target effects, and uncover biomarkers for patient response. nashbio.compharmafeatures.com By understanding the complete molecular signature of a compound's activity, researchers can more accurately predict its therapeutic potential and potential liabilities. nih.gov The insights gained are crucial for optimizing lead compounds and designing more precise clinical trials. drugdiscoverynews.com

Development of High-Throughput Analytical Techniques for Characterization

As research into this compound expands to include the synthesis of derivative libraries, the need for rapid and efficient analytical techniques for their characterization becomes paramount. The development and implementation of high-throughput analytical methods are essential to support medicinal chemistry and screening efforts. researchgate.net

Key technologies that will accelerate characterization include:

Ultra-High-Performance Liquid Chromatography (UHPLC) : Offers significantly faster separation times and higher resolution compared to conventional HPLC, enabling the rapid purity assessment of hundreds of samples.

Mass Spectrometry (MS) : Techniques like acoustic mist ionization mass spectrometry (AMI-MS) can analyze thousands of samples per day, providing rapid molecular weight confirmation directly from assay plates.

Automated Spectroscopy : Integrating NMR and other spectroscopic methods with automated sample handlers can streamline the process of structural confirmation for large numbers of compounds.

Parallel Purification Systems : Automated flash chromatography and preparative HPLC systems capable of processing multiple samples in parallel can significantly accelerate the purification of compound libraries for subsequent biological testing. acs.org

These technologies, when integrated into an automated workflow, create a powerful platform for the production and analysis of large compound libraries, accelerating the entire drug discovery cycle from synthesis to screening. acs.org

Table 2: High-Throughput Analytical Techniques

Technique Application in Compound Library Characterization Advantage
UHPLC-MS Rapid purity analysis and molecular weight confirmation. High speed and sensitivity, provides both purity and identity data.
Acoustic Mist Ionization MS Ultra-fast screening of assay plates for hit confirmation. Can analyze up to three samples per second, contactless.
Automated NMR Structural verification of synthesized compounds. Reduces manual intervention and increases throughput for structural elucidation.

| Parallel Prep-HPLC | Purification of multiple compounds simultaneously. | Dramatically increases the speed of library purification. acs.org |

Computational-Driven Design and Optimization of this compound Derivatives for Enhanced Efficacy and Selectivity

Computer-Aided Drug Design (CADD) offers a powerful and resource-efficient approach to optimize the properties of lead compounds like this compound. nih.gov By using computational models, researchers can design and evaluate new derivatives in silico before committing to their synthesis. nih.gov

Future research should leverage a variety of computational techniques:

Quantitative Structure-Activity Relationship (QSAR) : Once initial biological activity data is available for a set of derivatives, 3D-QSAR models can be built to correlate specific structural features with biological activity. nih.govbenthamdirect.comproquest.com These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Molecular Docking : If a specific biological target is identified (as per section 7.2), molecular docking can be used to predict how different derivatives will bind to the target's active site. nih.govproquest.com This provides insights into the key interactions responsible for binding and can be used to design derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and the impact of structural modifications. nih.gov

Pharmacophore Modeling : This approach identifies the essential 3D arrangement of chemical features required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries for novel scaffolds that possess the desired features. researchgate.net

This iterative "design-make-test-analyze" cycle, where computational predictions guide synthetic efforts and experimental results refine the computational models, is a cornerstone of modern drug discovery. youtube.com It enables a more focused and efficient exploration of chemical space, accelerating the journey towards optimized derivatives with enhanced efficacy and selectivity.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4,5-dimethoxybenzoate, and what reaction conditions are critical for optimizing yield?

this compound can be synthesized via sequential functionalization of benzoate derivatives. A common approach involves:

  • Protection/deprotection strategies : Methoxy and amino groups are introduced using nucleophilic substitution or coupling reactions. For example, tert-butyloxycarbonyl (Boc) protection of the amine group may prevent undesired side reactions during methoxylation .
  • Reagent selection : Catalysts like DIPEA (N,N-diisopropylethylamine) are critical for activating intermediates, as seen in triazine-based syntheses of structurally similar esters .
  • Temperature control : Reactions are typically conducted at 40–45°C to balance reaction kinetics and stability of sensitive intermediates .
    Key evidence : Analogous compounds (e.g., Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) are synthesized via multi-step procedures with yields up to 90% using column chromatography for purification .

Q. What chromatographic and spectroscopic methods are recommended for purification and characterization of this compound?

  • Purification : Flash column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) effectively isolates the product. Mixed fractions may require secondary purification with adjusted solvent ratios (e.g., 4% EtOAc in CH₂Cl₂) .
  • Characterization :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.76–3.86 ppm in DMSO-d₆) .
    • TLC : Hexane/EtOAc (2:1) or hexane/EtOH (1:1) systems validate purity (Rf ~0.18–0.62) .
    • Mass spectrometry : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-donating amino group influence the compound’s reactivity in cross-coupling or derivatization reactions?

The amino group enhances nucleophilicity, enabling:

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides to form biaryl amines .
  • Schiff base formation : Reaction with aldehydes (e.g., vanillin derivatives) to generate imines for coordination chemistry .
  • Oxidation/Reduction : Controlled oxidation yields nitro or hydroxylamine derivatives, while reduction stabilizes intermediates for drug discovery .
    Key evidence : Methyl 2-formyl-3,5-dimethoxybenzoate derivatives undergo condensation with hydrazines to form bioactive hydrazones .

Q. How can researchers resolve contradictions in melting point or NMR data between synthesis batches?

  • Recrystallization : Use solvent systems like CH₂Cl₂/hexane to improve crystallinity and purity .
  • Dynamic NMR studies : Variable-temperature NMR resolves overlapping signals caused by conformational flexibility .
  • Batch comparison : Cross-validate synthetic protocols (e.g., reagent stoichiometry, reaction time) to identify deviations. For example, incomplete deprotection of Boc groups may alter melting points .

Q. What strategies are effective for incorporating this compound into triazine or heterocyclic frameworks for pharmaceutical applications?

  • Triazine coupling : React with 2,4,6-trichlorotriazine under inert conditions to form triazinylamino benzoates, which serve as kinase inhibitors or agrochemical precursors .
  • Heterocycle synthesis : Use the amino group to construct oxazepine or triazole rings via cyclization with carbonyl or azide reagents .
    Key evidence : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate is synthesized for structure-activity relationship (SAR) studies in drug design .

Q. What computational or experimental methods predict the compound’s bioavailability and metabolic stability?

  • ADMET modeling : Software like SwissADME predicts LogP (~2.1) and permeability, influenced by methoxy groups .
  • In vitro assays : Microsomal stability tests (e.g., liver S9 fractions) assess cytochrome P450-mediated degradation .
  • Metabolite identification : LC-MS/MS detects hydroxylation or demethylation products .

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Methyl 3-amino-4,5-dimethoxybenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.